molecular formula C9H5F3O4 B1297660 4-(Trifluoromethyl)phthalic acid CAS No. 835-58-5

4-(Trifluoromethyl)phthalic acid

Cat. No. B1297660
CAS RN: 835-58-5
M. Wt: 234.13 g/mol
InChI Key: VNLYHYHJIXGBFX-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)phthalic acid is a chemical compound with the molecular formula C9H5F3O4 . It has a molecular weight of 234.13 and a melting point of 151°C .


Synthesis Analysis

The synthesis of 4-(Trifluoromethyl)phthalic acid has been described in a study of reactions of phthalic acids . The synthetic scheme proceeds from the commercially available 3-amino-4-chlorobenzotrifluoride .


Molecular Structure Analysis

The molecular structure of 4-(Trifluoromethyl)phthalic acid is represented by the linear formula C9H5F3O4 .


Physical And Chemical Properties Analysis

4-(Trifluoromethyl)phthalic acid is a solid at room temperature . It has a molecular weight of 234.13 and a melting point of 151°C .

Scientific Research Applications

Agricultural Chemistry and Insecticides

4-(Trifluoromethyl)phthalic acid derivatives, particularly phthalic acid diamides, have shown significant interest in agricultural chemistry. They exhibit high activity against a broad spectrum of lepidopterous insects and low acute toxicity to mammals, making them environmentally friendly insecticides. Some specific compounds in this category have demonstrated excellent larvicidal activities against Plutella xylostella, a common pest, suggesting potential for agricultural pest control (Feng et al., 2010); (Feng et al., 2012).

Luminescent Sensors

In the field of luminescent sensing, certain compounds utilizing 4-(trifluoromethyl)phthalic acid have been developed. These compounds, particularly Ln-MOFs (lanthanide-metal-organic frameworks), are effective in detecting nitrobenzene derivatives-based explosives, Fe3+ ions, and Cr2O72- ions with high selectivity, sensitivity, and recyclability. The presence of trifluoromethyl groups significantly enhances their sensing capabilities (Zhang et al., 2018); (Zhan et al., 2019).

Polymer Science

In polymer science, 4-(trifluoromethyl)phthalic acid derivatives have been used in the synthesis of various polymers. These include polyimides, which demonstrate excellent thermal stability due to the incorporation of the trifluoromethyl group. The resulting polymers have applications in areas requiring materials with high thermal resistance (Zhu et al., 2003); (Rajasekar & Venkatesan, 2013).

Environmental Chemistry

From an environmental chemistry perspective, phthalic acid derivatives, including those with trifluoromethyl groups, have been studied for their interactions with metals and radionuclides. For example, research has shown that phthalic acid can form stable complexes with uranium, affecting its mobility and bioavailability in the environment (Vazquez et al., 2008).

Safety And Hazards

The safety data sheet for 4-(Trifluoromethyl)phthalic acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Future Directions

While specific future directions for 4-(Trifluoromethyl)phthalic acid are not mentioned in the search results, the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This suggests potential future research directions in these areas.

properties

IUPAC Name

4-(trifluoromethyl)phthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3O4/c10-9(11,12)4-1-2-5(7(13)14)6(3-4)8(15)16/h1-3H,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNLYHYHJIXGBFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90344723
Record name 4-(Trifluoromethyl)phthalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90344723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoromethyl)phthalic acid

CAS RN

835-58-5
Record name 4-(Trifluoromethyl)phthalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90344723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Trifluoromethylphthalic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Methyl 2-cyano-4-trifluoromethyl-benzoate (102.3 g.), sodium hydroxide pellets (108 g.), water (900 cc.) and methanol (1,900 cc.) are heated to the reflux temperature for 12 hours. The solution is decolorised by means of animal charcoal (0.6 g.). After filtration, hydrochloric acid (d = 1.19) (100 cc.) is added. The mixture is extracted with ethyl ether (2.25 liters). The organic layer is dried over anhydrous magnesium sulphate (40 g.). After filtering, and concentrating the filtrate, 4-trifluoromethyl-phthalic acid (99.1 g.) melting at 178° C is obtained.
Quantity
102.3 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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Name
Quantity
900 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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